Cas no 79100-72-4 (tert-butyl propyl ethylphosphonotrithioate)

tert-butyl propyl ethylphosphonotrithioate structure
79100-72-4 structure
Product Name:tert-butyl propyl ethylphosphonotrithioate
CAS No:79100-72-4
MF:C9H21PS3
MW:256.431799650192
CID:1795603
PubChem ID:3061385
Update Time:2025-04-21

tert-butyl propyl ethylphosphonotrithioate Chemical and Physical Properties

Names and Identifiers

    • tert-butyl propyl ethylphosphonotrithioate
    • tert-butylsulfanyl-ethyl-propylsulfanyl-sulfanylidene-λ<sup>5</sup>-phosphane
    • Phosphonotrithioic acid, ethyl-, 1,1-dimethylethyl ester
    • DTXSID501000264
    • S-t-Butyl s-n-propyl ethylphosphonotrithioate
    • 1,1-Dimethylethyl ethylphosphonotrithioate
    • 79100-72-4
    • Inchi: 1S/C9H21PS3/c1-6-8-12-10(11,7-2)13-9(3,4)5/h6-8H2,1-5H3
    • InChI Key: BYAVTTOXNJWGKC-UHFFFAOYSA-N
    • SMILES: S(C(C)(C)C)P(CC)(=S)SCCC

Computed Properties

  • Exact Mass: 256.05430119g/mol
  • Monoisotopic Mass: 256.05430119g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 13
  • Rotatable Bond Count: 6
  • Complexity: 184
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 1
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 4.2
  • Topological Polar Surface Area: 82.7Ų
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